1-[3-(Difluoromethoxy)phenyl]ethanone

Catalog No.
S717865
CAS No.
101975-23-9
M.F
C9H8F2O2
M. Wt
186.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Difluoromethoxy)phenyl]ethanone

CAS Number

101975-23-9

Product Name

1-[3-(Difluoromethoxy)phenyl]ethanone

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanone

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3

InChI Key

RLBDNZCDRGGGEE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OC(F)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(F)F

1-[3-(Difluoromethoxy)phenyl]ethanone, also known as 3'-(Difluoromethoxy)acetophenone, is an organic compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol. This compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

Medicinal Chemistry:

  • Structure-Activity Relationship (SAR) Studies: 1-[3-(Difluoromethoxy)phenyl]ethanone serves as a scaffolding molecule for the design and synthesis of novel compounds with potential antimicrobial or antifungal activities. Researchers investigate how modifications to the molecule's structure affect its biological properties [, ].

Material Science:

  • Liquid Crystals: 1-[3-(Difluoromethoxy)phenyl]ethanone's unique molecular structure exhibits liquid crystalline behavior under specific conditions. This property makes it a potential candidate for developing functional materials in various applications [].
Due to its functional groups:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: The ethanone group can be reduced to form alcohols or other reduced forms.
  • Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-[3-(Difluoromethoxy)phenyl]ethanone is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy substituent may enhance the compound's binding affinity and selectivity towards these targets, leading to various biological effects. It has been investigated for potential therapeutic properties, particularly in studies involving enzyme inhibition and protein-ligand interactions.

Several synthesis methods exist for producing 1-[3-(Difluoromethoxy)phenyl]ethanone:

  • Friedel-Crafts Acylation: A common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
  • One-Step Difluoromethylation: Recent advancements have introduced one-step procedures for synthesizing difluoromethyl ethers from aryl substrates using non-hazardous reagents, which can include 1-[3-(Difluoromethoxy)phenyl]ethanone as a product .

1-[3-(Difluoromethoxy)phenyl]ethanone has diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicine: It is investigated for potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
  • Industry: The compound finds utility in the production of agrochemicals, dyes, and other industrial chemicals.

Interaction studies involving 1-[3-(Difluoromethoxy)phenyl]ethanone focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. The difluoromethoxy group can significantly influence these interactions, making it an important factor in drug design and development.

1-[3-(Difluoromethoxy)phenyl]ethanone can be compared with several similar compounds that share structural similarities but differ in their substituents or functional groups:

Compound NameStructureKey Differences
1-[3-(Trifluoromethoxy)phenyl]ethanoneTrifluoromethoxyContains trifluoromethoxy instead of difluoromethoxy, affecting reactivity.
1-[3-(Methoxy)phenyl]ethanoneMethoxyContains a methoxy group instead of difluoromethoxy, leading to different chemical behavior.
1-(4-(Difluoromethoxy)phenyl)ethanone4-DifluoromethoxySimilar structure but differs in the position of the difluoromethoxy group.

The uniqueness of 1-[3-(Difluoromethoxy)phenyl]ethanone lies in its difluoromethoxy group, which imparts distinct electronic and steric effects that influence its reactivity and interactions in various chemical and biological contexts .

XLogP3

2.8

Wikipedia

1-[3-(Difluoromethoxy)phenyl]ethan-1-one

Dates

Modify: 2023-08-15

Explore Compound Types